Cas no 76838-61-4 (Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]-)
![Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]- structure](https://www.kuujia.com/scimg/cas/76838-61-4x500.png)
76838-61-4 structure
Product name:Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]-
Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]-
- N-[[2-(3-methylphenyl)phenyl]carbamothioyl]benzamide
- DTXSID70569598
- N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide
- 76838-61-4
- SCHEMBL11194030
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- Inchi: InChI=1S/C21H18N2OS/c1-15-8-7-11-17(14-15)18-12-5-6-13-19(18)22-21(25)23-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H2,22,23,24,25)
- InChI Key: HTUQULXHUAYBAC-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3
Computed Properties
- Exact Mass: 346.11398438g/mol
- Monoisotopic Mass: 346.11398438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 73.2Ų
Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]- Related Literature
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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